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molecular formula C12H14Cl3NO3 B3057962 2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate CAS No. 867152-08-7

2-(3,4-Dimethoxyphenyl)ethyl 2,2,2-trichloroethanimidate

Cat. No. B3057962
M. Wt: 326.6 g/mol
InChI Key: COQUBCGHPXTMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058304B2

Procedure details

A 500 mL 2-necked round bottom flask equipped with an argon inlet, rubber septum and magnetic stir bar was charged with NaH (80% dispersion, 5.2 g, 173.3 mmol). NaH was washed with anhydrous hexanes (15 mL) prior to the addition of 50 mL of anhydrous CH2Cl2 and of 3,4-dimethoxyphenethyl alcohol (20.0 g, 109.8 mmol) in anhydrous CH2Cl2 (30 mL). The solution was allowed to stir at r.t. for 75 min. The solution was then cooled to 0° C. prior to the dropwise addition of trichloroacetonitrile (16.5 mL, 23.8 g, 164.7 mmol) at 0° C. The solution was stirred for 15 min at 0° C. and 2 hr at room temperature. Distilled water (150 mL) was slowly added dropwise to quench the reaction. The aqueous layer was then extracted with CH2Cl2 (4×100 mL). The combined organic extracts were washed with brine (100 mL), dried over anhydrous MgSO4 and concentrated by rotary evaporation to afford a brown syrup (26.8 g, 95%). The product was allowed to solidify overnight at −20° C. Rf 0.74 (EtOAc-hexanes, 1:2, v/v).
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:8][CH2:9][OH:10].[Cl:16][C:17]([Cl:21])([Cl:20])[C:18]#[N:19].O>C(Cl)Cl>[Cl:16][C:17]([Cl:21])([Cl:20])[C:18](=[NH:19])[O:10][CH2:9][CH2:8][C:7]1[CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:5]([O:4][CH3:3])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(CCO)C=CC1OC
Step Three
Name
Quantity
16.5 mL
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at r.t. for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL 2-necked round bottom flask equipped with an argon inlet
WASH
Type
WASH
Details
NaH was washed with anhydrous hexanes (15 mL)
ADDITION
Type
ADDITION
Details
to the addition of 50 mL of anhydrous CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The solution was stirred for 15 min at 0° C. and 2 hr at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with CH2Cl2 (4×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
ClC(C(OCCC1=CC(=C(C=C1)OC)OC)=N)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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